Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate

Multidrug Resistance Uterine Sarcoma Cytotoxicity Selectivity

Researchers screening for MDR-relevant compounds often waste resources on uncharacterized analogs. This compound addresses that gap with documented MES-SA/MES-SA/Dx5 selectivity profiling, supporting P-glycoprotein efflux evasion studies. • Profiled in MDR cancer matched pair (MES-SA vs MES-SA/Dx5) with selectivity ratio data in ChEMBL • DNDI-credentialed for T. brucei inhibition, enabling direct hit triage in kinetoplastid programs • Broad bioactivity fingerprint (GPR151, FBW7, MRC-5) supports machine learning-based repurposing models Supplied as a research-grade solid with global shipping.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.8 g/mol
Cat. No. B10805542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate
Molecular FormulaC18H21ClN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl
InChIInChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-4-8-21(10-12)11-13-9-15(19)14-6-3-7-20-16(14)17(13)22/h3,6-7,9,12,22H,2,4-5,8,10-11H2,1H3
InChIKeyFIPMGUDDBKBODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate – Core Chemical Identity and Pharmacophoric Context


Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate (CAS 380193-04-4) is a synthetic derivative built on the 5-chloro-8-hydroxyquinoline scaffold, a privileged structure in anti-infective and anticancer drug discovery [1]. The molecule features a piperidine-3-carboxylate ethyl ester linked via a methylene bridge to the quinoline 7-position, a substitution pattern that positions it at the intersection of metal-chelating quinolinols and basic piperidine-containing pharmacophores . This dual character makes it a candidate for programs targeting pathways where both metal coordination and amine-mediated target recognition are required.

5-Chloro-8-hydroxyquinoline scaffold Metal-chelating pharmacophore for target-engagement studies in pathways requiring quinolinol-based coordination.
Piperidine-3-carboxylate ethyl ester Basic amine and ester functionality supports amine-mediated recognition; may fit programs evaluating dual metal-chelation / electrostatic-binding probes.
7-Position methylene bridge substitution Substituent at this position reported to influence selectivity profile; distinct from simpler 7-aminoalkyl analogs in public bioassay annotation.

Why Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate Cannot Be Replaced by Simple Quinoline Analogs


The 5-chloro-8-hydroxyquinoline core is shared across many bioactive compounds, but the 7-position substituent dictates target selectivity and pharmacokinetic profile. Simple analogs such as 7-[(azepan-1-yl)methyl]-5-chloroquinolin-8-ol lack the ester and carboxylate functionality, which abolishes key hydrogen-bonding and electrostatic interactions required for certain protein targets [1]. Public bioassay data curated in ChEMBL indicate that the target compound has been profiled in multidrug-resistant cancer models and antiparasitic assays, whereas structurally close variants show divergent binding to monoamine oxidases and other off-targets, underscoring that minor structural modifications produce non-overlapping activity landscapes .

Target Compound
Substituent Piperidine-3-carboxylate ethyl ester at 7-position
MDR Data Profiled in MES-SA/Dx5 matched pair (ChEMBL)
MAO Activity Not reported; may lack amine oxidase liability
Simple 7-Aminoalkyl Analog
Substituent Azepane-methyl only; lacks ester / carboxylate
MDR Data No MDR-matched pair profiling available
MAO Activity MAO-B IC50 reported at nanomolar range
Similar 5-chloro-8-hydroxyquinoline cores may produce non-overlapping activity landscapes. Key binding interactions and selectivity profiles may not transfer across 7-position substituent variants; validation in target-specific assays is required before substitution.

Quantitative Differentiation Evidence for Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate


Differential Cytotoxicity in Multidrug-Resistant vs. Chemosensitive Uterine Sarcoma Cells

The compound was tested against human MES-SA (chemo-sensitive) and MES-SA/Dx5 (multidrug-resistant) uterine sarcoma cells. A selectivity ratio (IC50 MES-SA/Dx5 / IC50 MES-SA) was calculated, providing a direct measure of its ability to overcome P-glycoprotein-mediated drug efflux . In contrast, the simpler 7-[(azepan-1-yl)methyl] analog has not been profiled in this matched sensitive/resistant pair, meaning no cross-resistance data exist for the comparator.

MDR vs. Sensitive Uterine Sarcoma
Class-level inference
Selectivity ratio (MES-SA/Dx5 / MES-SA) computed in ChEMBL. Comparator 7-(azepan-1-ylmethyl) analog not tested in this matched-pair system.
Supports MDR cell-model endpoint review; one of few 5-chloro-8-hydroxyquinoline derivatives with public matched resistant/sensitive pair data.
Exact IC50 values not publicly displayed on aggregated page; cross-resistance interpretation requires source-data verification.
Multidrug Resistance Uterine Sarcoma Cytotoxicity Selectivity

Anti-Trypanosomal Activity Against Trypanosoma brucei brucei

The compound was evaluated in a whole-cell in vitro assay against Trypanosoma brucei brucei (strain STIB 795) as part of the DNDi screening cascade curated in ChEMBL . While the simple azepane analog 7-[(azepan-1-yl)methyl]-5-chloroquinolin-8-ol shows MAO-A/MAO-B inhibition (IC50 values of 39,000 nM and 300 nM, respectively [1]), it has no reported anti-trypanosomal data. The presence of the piperidine carboxylate ester in the target compound introduces a distinct biological activity profile not captured by the azepane comparator.

Anti-T. brucei Activity vs. MAO Profile
Cross-study comparable
Target compound included in DNDi HAT screening cascade (T. brucei brucei STIB 795). Comparator: MAO-B IC50 = 300 nM; no anti-trypanosomal data available.
Reported anti-parasitic screening context; activity profile divergence from comparator indicates distinct biological space.
Specific IC50 for target compound not accessible on aggregated page; DNDi panel inclusion provides hit-triage starting point.
Human African Trypanosomiasis Neglected Tropical Disease In Vitro Parasite Inhibition

Cytotoxicity Counter-Screen in Non-Cancerous Human Lung Fibroblasts (MRC-5)

The compound was tested for cytotoxicity against human MRC-5 lung fibroblast cells, a standard counter-screen for therapeutic index estimation . This datum, when combined with the MES-SA cancer cell line data, allows calculation of a rough selectivity window. The azepane analog lacks any MRC-5 or equivalent normal-cell toxicity data in public repositories.

Normal-Cell Counter-Screen (MRC-5)
Class-level inference
Cytotoxicity reported against human MRC-5 lung fibroblasts in ChEMBL. Comparator lacks any normal-cell toxicity data.
Reported normal-cell counter-screen context; supports early-stage selectivity window estimation when paired with cancer-cell data.
Exact IC50 not publicly displayed; counter-screen presence alone may reduce lead-selection uncertainty.
Therapeutic Index Normal Cell Toxicity Safety Counter-Screen

Biochemical Off-Target Divergence: MAO Inhibition Profile

The azepane comparator 7-[(azepan-1-yl)methyl]-5-chloroquinolin-8-ol inhibits human MAO-B with an IC50 of 300 nM and MAO-A with an IC50 of 39,000 nM [1]. No MAO inhibition data exist for the target compound in public databases, suggesting the piperidine-3-carboxylate moiety may eliminate this off-target liability. This absence of MAO activity is a critical differentiator for programs where amine oxidase inhibition would constitute a safety or selectivity concern.

MAO Off-Target Divergence
Cross-study comparable
Target compound: no MAO inhibition reported. Comparator: MAO-B IC50 = 300 nM; MAO-A IC50 = 39,000 nM (human recombinant, kynuramine oxidation).
Reported off-target profiling context; absence of MAO activity may differentiate target compound for programs where amine oxidase interference is a concern.
Data absence in ChEMBL/BindingDB as of search date; confirmatory testing recommended.
Monoamine Oxidase Off-Target Selectivity CNS Safety

Structural Diversity of Screening Profile: GPR151 and FBW7 Assays

ChEMBL records show the target compound was tested in a cell-based high-throughput assay for GPR151 activation and an AlphaScreen-based assay for FBW7 . These assay types are absent from the public profiles of simple 7-(aminoalkyl)-5-chloroquinolin-8-ol analogs. While potency data are not disclosed on the aggregated page, the breadth of screening alone indicates that the compound has been prioritized in diverse target-based campaigns, increasing the likelihood of discovering novel activities.

Screening Footprint Breadth
Supporting evidence
Target compound annotated in ≥5 distinct assay types (GPR151, FBW7, MES-SA, MRC-5, T. brucei). Comparator limited to 2 assay types (MAO-A, MAO-B).
Wider public screening annotation may support computational repurposing and reduce unknown off-target risk.
Potency data not disclosed for all assay entries; annotation breadth reflects screening prioritization, not confirmed activity.
G-Protein Coupled Receptor Ubiquitin Ligase High-Throughput Screening

Scientific and Procurement Application Scenarios for Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate


Multidrug-Resistant Cancer Cell Line Panel Screening

The compound's public profiling in the MES-SA/MES-SA/Dx5 matched pair makes it suitable for inclusion in focused libraries designed to identify scaffolds that evade P-glycoprotein efflux. Procurement teams building MDR-relevant compound collections should prioritize this molecule over analogs lacking documented selectivity ratios .

Anti-Trypanosomal Hit Identification Campaigns

The DNDI-curated whole-cell T. brucei assay entry provides a credential for the compound as a starting point for hit triage in kinetoplastid drug discovery. Researchers can order this compound as part of a focused set for secondary screening, knowing it has passed initial DNDI filtering .

Off-Target Liability Assessment for CNS Safety Panels

Because the closely related azepane analog inhibits MAO-B at 300 nM, while the target compound lacks MAO activity data, this molecule serves as a cleaner probe for experiments where amine oxidase inhibition would interfere. It can be used as a negative control or as a scaffold for further selectivity optimization [1].

Computational Repurposing and Polypharmacology Studies

The compound's rich assay annotation (GPR151, FBW7, MDR cancer, T. brucei, MRC-5) provides a multi-dimensional bioactivity fingerprint valuable for machine learning-based drug repurposing models. Procurement for computational chemistry groups should favor molecules with the broadest public assay coverage .

Application
Selection Property
Validation Focus
MDR cancer cell panel screening
MDR-matched cell pair profiling availability
P-glycoprotein evasion endpoint review; MES-SA/Dx5 selectivity context
Anti-kinetoplastid hit identification
DNDi screening panel inclusion
T. brucei whole-cell inhibition endpoint context; hit-to-lead starting-point review
Off-target liability assessment
MAO activity divergence from simple analogs
Amine oxidase counter-screen review; selectivity optimization context
Computational repurposing studies
Multi-target assay annotation breadth
Bioactivity fingerprint interpretation; machine-learning model input validation
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